molecular formula C13H6Cl7NO3S.Na<br>C13H6Cl7NNaO3S B12746981 Sodium chloro-N-(2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate CAS No. 83721-48-6

Sodium chloro-N-(2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate

Cat. No.: B12746981
CAS No.: 83721-48-6
M. Wt: 527.4 g/mol
InChI Key: YHWCWHARKGQKCT-UHFFFAOYSA-N
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Description

Sodium chloro-N-(2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate is a complex heterocyclic organic compound. It is known for its significant applications in various fields of chemistry, biology, and industry due to its unique chemical structure and properties .

Preparation Methods

The synthesis of Sodium chloro-N-(2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate involves multiple steps. The primary synthetic route includes the chlorination of phenoxyphenyl compounds followed by sulfonamidation. The reaction conditions typically require an aprotic solvent and a controlled environment to ensure the desired product’s purity and yield . Industrial production methods often involve large-scale chlorination and sulfonamidation processes, utilizing advanced chemical reactors and purification systems to achieve high efficiency and consistency .

Chemical Reactions Analysis

Sodium chloro-N-(2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can yield less chlorinated or dechlorinated products.

    Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles like amines and thiols.

Mechanism of Action

The mechanism of action of Sodium chloro-N-(2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate involves its interaction with specific molecular targets. The compound’s chlorinated phenoxyphenyl structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Properties

CAS No.

83721-48-6

Molecular Formula

C13H6Cl7NO3S.Na
C13H6Cl7NNaO3S

Molecular Weight

527.4 g/mol

InChI

InChI=1S/C13H6Cl7NO3S.Na/c1-25(22,23)21(20)12-10(18)8(16)9(17)11(19)13(12)24-7-3-2-5(14)4-6(7)15;/h2-4H,1H3;

InChI Key

YHWCWHARKGQKCT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl)Cl.[Na]

Origin of Product

United States

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